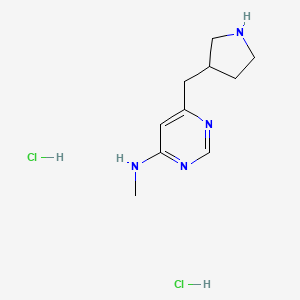
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Descripción general
Descripción
“N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Aplicaciones Científicas De Investigación
Cognitive Disorders and Brain Penetration
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has been investigated for its potential in treating cognitive disorders. A study found that a closely related compound, PF-04447943, a selective brain penetrant PDE9A inhibitor, showed promise in rodent models for procognitive activity and synaptic stabilization in an amyloid precursor protein transgenic mouse model. This research suggests the potential utility of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride in cognitive research and therapy (Verhoest et al., 2012).
Cholinesterase and Aβ-Aggregation Inhibitors
A class of 2,4-disubstituted pyrimidines, including compounds similar to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, was found to inhibit both cholinesterase and amyloid-β (Aβ)-aggregation, crucial targets in Alzheimer's Disease (AD) treatment. These findings highlight the therapeutic potential of this compound in neurodegenerative diseases (Mohamed et al., 2011).
Antihypertensive Activity
Research on derivatives of pyrido[2,3-d]pyrimidin-7-amine, closely related to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, revealed significant antihypertensive activity in spontaneously hypertensive rats. This suggests the potential application of such compounds in managing hypertension (Bennett et al., 1981).
Plant Growth Stimulation
A study on derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, which is structurally related to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, showed a pronounced plant growth-stimulating effect, indicating potential agricultural applications (Pivazyan et al., 2019).
Antifungal and Insecticidal Activity
Novel pyrimidine derivatives, including those structurally akin to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, displayed significant antifungal and insecticidal activities, suggesting their potential use in pest control and agriculture (Wang et al., 2018).
Tuberculostatic Activity
Derivatives of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide, related to the compound , have been synthesized and tested for activity against Mycobacterium tuberculosis. The results indicate potential applications of these compounds in treating tuberculosis (Bogdanowicz et al., 2012).
Cancer Treatment
Certain pyrimidine derivatives, structurally similar to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, have been found to exhibit antitumor activities, suggesting potential in cancer treatment research (De-qing, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMRUZLIVNIQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



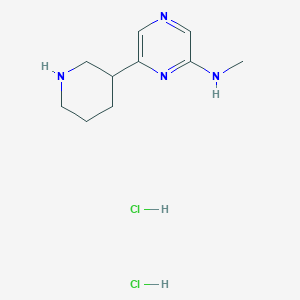
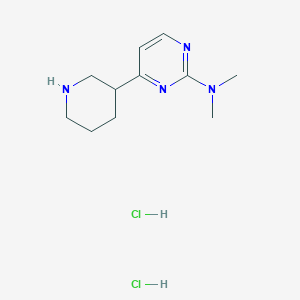
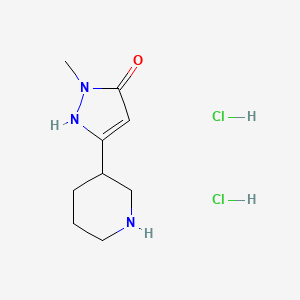
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
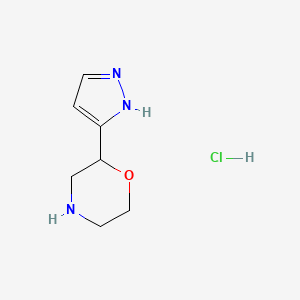
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
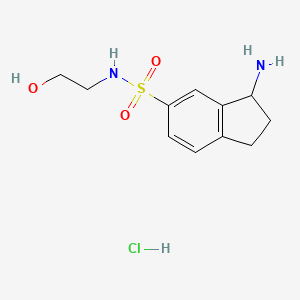
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
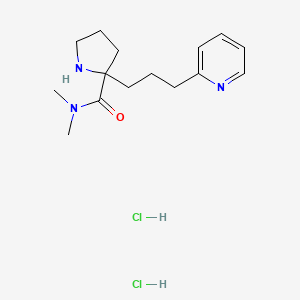
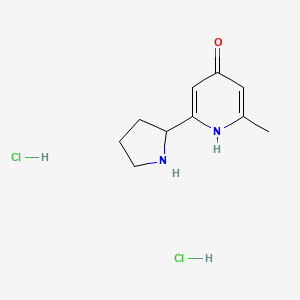
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
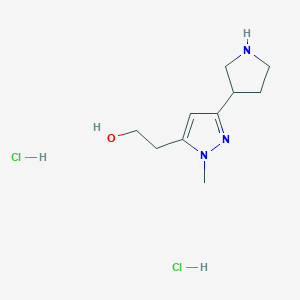
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)